molecular formula C40H66N14O9 B12368095 (Trp4)-Kemptide

(Trp4)-Kemptide

Cat. No.: B12368095
M. Wt: 887.0 g/mol
InChI Key: MSFGAYLGJZPYIQ-PUEDFKRLSA-N
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Description

(Trp4)-Kemptide is a synthetic peptide that is widely used in biochemical research. It is a substrate for protein kinase A, an enzyme that plays a crucial role in various cellular processes. The peptide sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly, with tryptophan at the fourth position. This compound is particularly valuable for studying phosphorylation mechanisms and enzyme-substrate interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trp4)-Kemptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (Trp4)-Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This reaction is crucial for studying kinase activity and signal transduction pathways.

Common Reagents and Conditions:

    Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.

    Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.

Major Products: The primary product of the phosphorylation reaction is phosphorylated this compound, which can be analyzed using techniques like mass spectrometry or HPLC.

Scientific Research Applications

(Trp4)-Kemptide has a wide range of applications in scientific research:

    Chemistry: Used as a model substrate to study enzyme kinetics and catalytic mechanisms.

    Biology: Helps in understanding cellular signaling pathways involving protein kinase A.

    Medicine: Aids in the development of kinase inhibitors for therapeutic purposes.

    Industry: Utilized in the production of diagnostic kits and research reagents.

Mechanism of Action

(Trp4)-Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme recognizes the peptide sequence and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is a key regulatory mechanism in various cellular processes, including metabolism, gene expression, and cell cycle progression.

Comparison with Similar Compounds

    Kemptide: A peptide with a similar sequence but without the tryptophan residue.

    Leu-Arg-Arg-Ala-Ser-Leu-Gly: Another variant used in kinase studies.

Uniqueness: (Trp4)-Kemptide is unique due to the presence of tryptophan at the fourth position, which can influence its interaction with protein kinase A and other proteins. This makes it a valuable tool for studying specific aspects of enzyme-substrate interactions and phosphorylation mechanisms.

Properties

Molecular Formula

C40H66N14O9

Molecular Weight

887.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1

InChI Key

MSFGAYLGJZPYIQ-PUEDFKRLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N

Origin of Product

United States

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